Urochloralic acid

Vue d'ensemble

Description

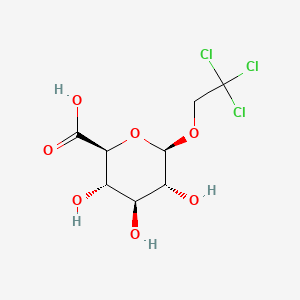

Urochloralic acid is a crystalline glycoside with the molecular formula C8H11Cl3O7 . It is a metabolite of chloral hydrate, a compound historically used as a sedative and hypnotic . This compound is formed in the body through the metabolic processing of chloral hydrate and is excreted in the urine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Urochloralic acid is synthesized in the body from chloral hydrate. The metabolic pathway involves the reduction of chloral hydrate to trichloroethanol, which is then glucuronidated to form this compound .

Industrial Production Methods: There is limited information on the industrial synthesis of this compound, as it is primarily a biological metabolite rather than a commercially synthesized compound .

Types of Reactions:

Reduction: The precursor chloral hydrate is reduced to trichloroethanol before being converted to this compound.

Substitution: There is limited information on substitution reactions involving this compound.

Common Reagents and Conditions:

Glucuronidation: This process involves the addition of glucuronic acid to trichloroethanol, facilitated by UDP-glucuronosyltransferase enzymes.

Major Products Formed:

Trichloroethanol: An intermediate in the formation of this compound.

This compound: The final product of the metabolic pathway.

Applications De Recherche Scientifique

Biochemical Pathways

Urochloralic acid is formed when chloral hydrate is metabolized in the body. This process involves the conjugation of chloral hydrate with glucuronic acid, resulting in the formation of trichloroethyl glucuronide (this compound). This metabolic pathway is significant because it illustrates how the body processes chloral hydrate, leading to the eventual excretion of this compound through urine. The study of this pathway is crucial for understanding the pharmacokinetics of chloral hydrate and its metabolites in clinical settings .

Toxicological Studies

This compound's relevance extends into toxicology, particularly concerning chloral hydrate's effects on human health. Research has shown that monitoring levels of this compound can provide insights into exposure to chloral hydrate and its potential toxic effects. For instance, studies have indicated that elevated levels of this compound may correlate with adverse reactions to chloral hydrate, especially in pediatric populations who are more sensitive to sedative agents .

Clinical Implications

In clinical practice, understanding the metabolism of chloral hydrate to this compound can aid healthcare professionals in assessing the safety and efficacy of this sedative. The presence of this compound in urine can serve as a biomarker for recent exposure to chloral hydrate, helping clinicians make informed decisions regarding patient care and management .

Research Applications

This compound is also utilized in research settings to study drug metabolism and excretion patterns. By analyzing this compound levels in biological samples, researchers can gain insights into the metabolic pathways involved in drug processing and identify potential interactions with other medications. This application is particularly valuable in pharmacokinetic studies where understanding drug clearance is essential .

Case Studies

Several case studies highlight the importance of monitoring this compound levels:

- Pediatric Sedation : A study involving children receiving chloral hydrate for sedation revealed that monitoring this compound levels helped assess metabolic clearance and potential toxicity, leading to better dosing strategies .

- Toxic Exposure : In cases of suspected overdose or poisoning with chloral hydrate, measuring this compound concentrations provided critical information for treatment protocols and patient management strategies .

Mécanisme D'action

Urochloralic acid is formed through the metabolic processing of chloral hydrate. Chloral hydrate is reduced to trichloroethanol by alcohol dehydrogenase, and trichloroethanol is then glucuronidated to form this compound .

Comparaison Avec Des Composés Similaires

Trichloroethanol: An intermediate in the formation of urochloralic acid.

Trichloroacetic Acid: Another metabolite of chloral hydrate.

Uniqueness: this compound is unique in that it is a direct metabolite of chloral hydrate and is excreted in the urine. Its formation involves specific enzymatic pathways that distinguish it from other metabolites of chloral hydrate .

Activité Biologique

Urochloralic acid, a metabolite of chloral hydrate, has garnered attention for its biological activity and pharmacological implications. This article reviews the current understanding of this compound, including its mechanisms of action, biological effects, and relevant case studies.

This compound is formed through the metabolism of chloral hydrate, which is primarily known as a sedative. Upon administration, chloral hydrate is converted into trichloroethanol and subsequently into this compound. The metabolic pathway indicates that this compound may retain some pharmacological properties of its precursor.

The precise mechanisms through which this compound exerts its effects are not fully understood. However, it is believed to interact with central nervous system (CNS) pathways, potentially influencing neurotransmitter systems. Early studies suggested that chloral hydrate's sedative effects might be mediated through the production of chloroform; however, this hypothesis has been largely dismissed in favor of exploring the roles of its metabolites, including this compound.

Biological Activities

This compound has been studied for various biological activities:

Case Study 1: Occupational Exposure

In an incident involving occupational exposure to chloral hydrate derivatives, patients exhibited symptoms consistent with CNS depression and potential neurotoxicity. The presence of this compound in urine samples indicated metabolic conversion but did not correlate directly with clinical symptoms observed in patients .

Case Study 2: Pharmacological Investigations

A study examining the pharmacological basis of therapeutics highlighted the importance of understanding metabolites such as this compound in the context of drug action. The findings emphasized the need for comprehensive research on how these metabolites contribute to therapeutic outcomes and adverse effects .

Research Findings

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl3O7/c9-8(10,11)1-17-7-4(14)2(12)3(13)5(18-7)6(15)16/h2-5,7,12-14H,1H2,(H,15,16)/t2-,3-,4+,5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOASJJGUQMXDW-GHQVIJFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(Cl)(Cl)Cl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242658 | |

| Record name | Urochloralic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trichloroethanol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97-25-6 | |

| Record name | Urochloralic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urochloralic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urochloralic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UROCHLORALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQK44OGN65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichloroethanol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 °C | |

| Record name | Trichloroethanol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is urochloralic acid and how is it formed in the body?

A1: this compound is a metabolite of chloral hydrate, a sedative and hypnotic drug. Following ingestion, chloral hydrate is metabolized in the liver to trichloroethanol, which is then conjugated with glucuronic acid to form this compound. This conjugation process increases water solubility, facilitating its excretion in urine. [, , , ]

Q2: Can you elaborate on the research indicating the presence of this compound in amniotic fluid?

A2: Research has shown that this compound can cross the placental barrier. While both chloral hydrate and its metabolites are found in amniotic fluid during early pregnancy, as gestation progresses to two-fifths, this compound becomes the dominant form. This suggests that in later stages of pregnancy, amniotic fluid reflects fetal renal excretion. [, ]

Q3: How does the metabolism of trichloroethylene relate to the production of this compound?

A3: Trichloroethylene, an industrial solvent, is metabolized in the liver to chloral hydrate. This metabolic pathway mirrors that of ingested chloral hydrate, ultimately leading to the formation and excretion of this compound. Notably, pretreatment with phenobarbital, a drug known to induce certain liver enzymes, increases the rate of trichloroacetate, trichloroethanol, and this compound excretion in rats exposed to trichloroethylene. []

Q4: Are there specific analytical techniques for detecting and quantifying this compound?

A4: Yes, gas chromatography with electron-capture detection has been successfully employed to determine this compound levels in urine, plasma, and liver tissue. [] Another method uses gas chromatography to simultaneously determine trichloracetic acid and trichloroethanol, providing insights into the metabolic pathway of chloral hydrate. []

Q5: What is the significance of this compound excretion in the context of occupational exposure?

A5: this compound serves as a valuable biomarker for monitoring occupational exposure to trichloroethylene. Measuring its levels in the urine of workers exposed to trichloroethylene can help assess the extent of exposure and potential health risks. []

Q6: Can you provide details about the chemical structure of this compound?

A6: Unfortunately, the provided research abstracts do not contain specific details about the molecular formula, weight, or spectroscopic data of this compound. For this information, it's recommended to consult comprehensive chemical databases or relevant scientific literature dedicated to the compound's structural characterization.

Q7: What is the historical context of this compound research?

A7: Early research on diabetes led to the discovery of organic acids in urine. While attempting to isolate this compound from a diabetic patient administered chloral hydrate, Kulz identified a levorotatory acid, later confirmed as β-hydroxybutyric acid. This discovery significantly contributed to our understanding of diabetic ketoacidosis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.